molecular formula C16H13FO2 B8062599 (e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one

(e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one

Cat. No.: B8062599
M. Wt: 256.27 g/mol
InChI Key: QLBQALXTEJCRDO-WEVVVXLNSA-N
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Description

(e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones. Chalcones are characterized by the presence of an α, β-unsaturated carbonyl system, which is a key structural motif in many biologically active compounds. This particular chalcone derivative has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:

    Reactants: 4-fluorobenzaldehyde and 2-hydroxy-4-methylacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.

    Purification: The product is typically purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to a saturated carbonyl compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The biological activity of (e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α, β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (e)-3-(4-Chlorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one
  • (e)-3-(4-Methoxyphenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one
  • (e)-3-(4-Methylphenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one

Uniqueness

The presence of the fluorine atom in (e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its biological activity and make it a more potent compound for various applications.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-11-2-8-14(16(19)10-11)15(18)9-5-12-3-6-13(17)7-4-12/h2-10,19H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBQALXTEJCRDO-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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